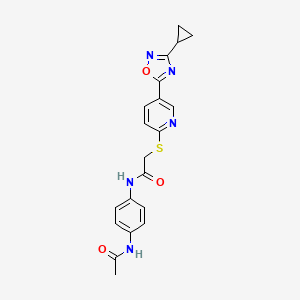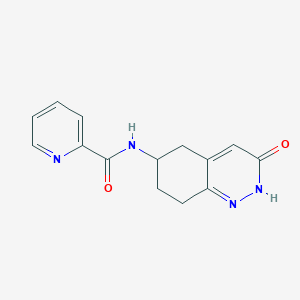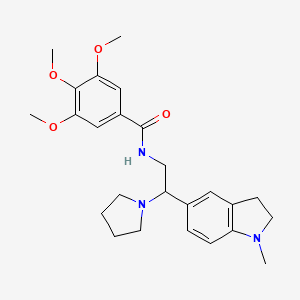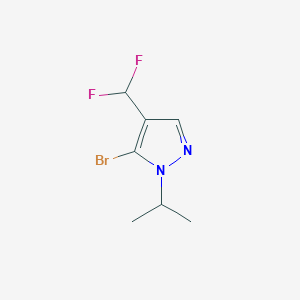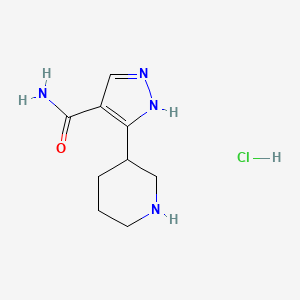
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocyclic amine, and pyrazole is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves multi-step reactions. One common method starts with the preparation of the piperidine ring, which can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling the piperidine and pyrazole rings through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and the use of solid-phase synthesis can also be employed to streamline the process and reduce reaction times .
化学反応の分析
Types of Reactions
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidones.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: Both the piperidine and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Piperidones and pyrazole oxides.
Reduction: Pyrazolines and reduced piperidine derivatives.
Substitution: Various substituted piperidine and pyrazole derivatives.
科学的研究の応用
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Such as piperidine-4-carboxamide and piperidine-3-carboxamide.
Pyrazole derivatives: Such as 1H-pyrazole-4-carboxamide and 3,5-dimethylpyrazole.
Uniqueness
3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is unique due to the combination of the piperidine and pyrazole rings, which confer distinct pharmacological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
特性
IUPAC Name |
5-piperidin-3-yl-1H-pyrazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJXTKNLDBWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
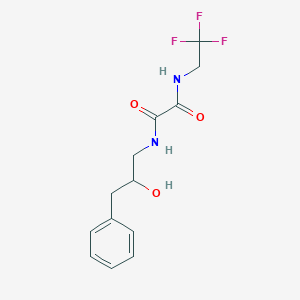

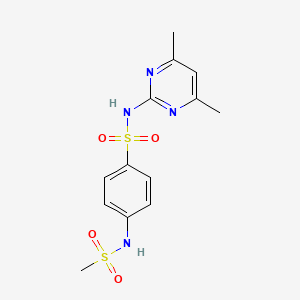
![1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine](/img/structure/B2831257.png)
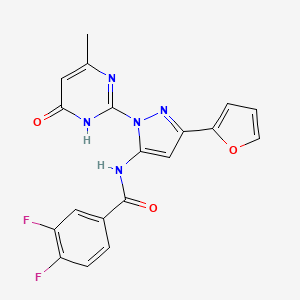
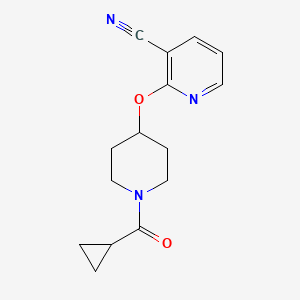

![1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2831265.png)
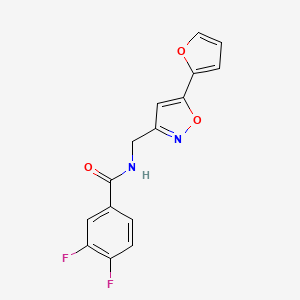
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2831267.png)
